molecular formula C9H11F2N3O2 B2936908 (5R,7R)-7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 2126143-94-8

(5R,7R)-7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2936908
CAS No.: 2126143-94-8
M. Wt: 231.203
InChI Key: DXUWZTPSALSWBM-INEUFUBQSA-N
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Description

(5R,7R)-7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a tetrahydropyrimidine ring system. The stereochemistry at positions 5 and 7 (R,R configuration) and substituents—difluoromethyl at C7 and methyl at C5—distinguish it from analogs.

Properties

IUPAC Name

(5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O2/c1-4-2-6(7(10)11)14-8(13-4)5(3-12-14)9(15)16/h3-4,6-7,13H,2H2,1H3,(H,15,16)/t4-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUWZTPSALSWBM-INEUFUBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N2C(=C(C=N2)C(=O)O)N1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](N2C(=C(C=N2)C(=O)O)N1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(5R,7R)-7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a difluoromethyl group and a tetrahydropyrimidine ring. Its molecular formula is C8H8F2N4O2C_8H_8F_2N_4O_2, and it exhibits unique physicochemical properties that influence its biological interactions.

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to interact with specific biological targets. The difluoromethyl group enhances binding affinity to certain enzymes and receptors, potentially influencing pathways related to:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor activation : It could modulate receptor activity, affecting signaling pathways critical in various physiological processes.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted the potential of such compounds in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound has not been extensively documented but can be inferred from related compounds.

Analgesic Properties

In a high-throughput screening study for Kappa Opioid Receptor (KOR) agonists, several compounds were identified with significant analgesic activities. While direct data on the specific compound is limited, its structural similarity to other active compounds suggests potential analgesic effects through KOR modulation .

Study 1: Synthesis and Biological Evaluation

A recent study focused on synthesizing various derivatives of pyrazolo[1,5-a]pyrimidines and evaluating their biological activities. The findings suggested that modifications at the 7-position significantly affected the anticancer activity of these compounds. While this compound was not specifically evaluated in this study, similar derivatives showed promise against multiple cancer cell lines .

Study 2: Enzyme Inhibition Profile

Another study investigated the enzyme inhibition profile of various pyrazolo[1,5-a]pyrimidines. The results indicated that certain modifications could enhance selectivity and potency against specific targets such as kinases involved in cancer progression. The presence of the difluoromethyl group in this compound may similarly enhance its inhibitory effects on relevant enzymes .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC8H8F2N4O2C_8H_8F_2N_4O_2Potential anticancer and analgesic
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acidC8H8F3N3O2C_8H_8F_3N_3O2Significant anticancer activity
7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acidC14H9F2N3O2C_{14}H_{9}F_{2}N_{3}O_{2}Notable enzyme inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between the target compound and its analogs are summarized below:

Compound Name & CAS (if available) R5 Substituent R7 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(5R,7R)-7-(Difluoromethyl)-5-methyl- (Target) Methyl Difluoromethyl (CHF2) C11H12F2N4O2* ~282.24* Stereochemistry (R,R) may enhance target selectivity; difluoromethyl balances metabolic stability and reactivity.
5-Ethyl-7-(trifluoromethyl)- (CAS 876708-67-7) Ethyl Trifluoromethyl (CF3) C12H14F3N3O2 303.25 Discontinued due to stability issues; CF3 increases electronegativity.
7-(Difluoromethyl)-5-phenyl- (CAS 438220-85-0) Phenyl Difluoromethyl (CHF2) C14H9F2N3O2 289.24 Aromatic phenyl enhances lipophilicity; potential antimicrobial activity.
5-(Furan-2-yl)-7-(trifluoromethyl)- (CAS 313968-60-4) Furan-2-yl Trifluoromethyl (CF3) C12H6F3N3O3 297.19 Furan moiety introduces hydrogen-bonding potential; used in agrochemical research.
5-(3-Methoxyphenyl)-7-(trifluoromethyl)- (CAS 797809-13-3) 3-Methoxyphenyl Trifluoromethyl (CF3) C14H10F3N3O3* ~341.25* Methoxy group improves electron donation; explored for antiviral activity.

Key Comparative Insights:

  • Substituent Effects: R7: Trifluoromethyl (CF3) analogs exhibit stronger electron-withdrawing effects, enhancing binding to hydrophobic pockets in enzymes . R5: Methyl (target) and ethyl groups improve steric accessibility compared to bulkier aryl substituents (e.g., phenyl), which may hinder membrane permeability .
  • Stereochemistry : The (R,R) configuration in the target compound likely optimizes spatial orientation for target engagement, contrasting with racemic or undefined stereoisomers in other analogs .
  • Synthetic Routes : Most analogs are synthesized via multicomponent reactions using aldehydes and 1,3-dicarbonyl precursors under solvent-free conditions . Trifluoromethyl derivatives often require brominated intermediates and cross-coupling reactions .

Research Findings

  • Synthesis : The three-component reaction (tetrazol-5-amine + aldehyde + 1,3-dicarbonyl compound) yields regioselective pyrazolo[1,5-a]pyrimidines under catalyst-free, high-temperature conditions . For trifluoromethyl analogs, Suzuki–Miyaura cross-coupling and SNAr reactions are employed .
  • For example, 5-(3-methoxyphenyl)-7-(trifluoromethyl)- analogs inhibit tobacco mosaic virus (TMV) by 40–43% at 500 µg/mL .
  • Physicochemical Properties : Difluoromethyl-substituted compounds demonstrate improved aqueous solubility compared to trifluoromethyl analogs, as seen in the target compound’s carboxylic acid group .

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